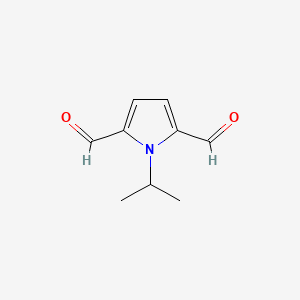
1-(Propan-2-yl)-1H-pyrrole-2,5-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Propan-2-yl)-1H-pyrrole-2,5-dicarbaldehyde is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of two aldehyde groups at the 2 and 5 positions of the pyrrole ring and an isopropyl group at the 1 position. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Propan-2-yl)-1H-pyrrole-2,5-dicarbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of an appropriate pyrrole precursor with an aldehyde source under acidic or basic conditions. For example, the reaction of 1-(Propan-2-yl)-1H-pyrrole with formaldehyde in the presence of an acid catalyst can yield the desired dicarbaldehyde compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Propan-2-yl)-1H-pyrrole-2,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1-(Propan-2-yl)-1H-pyrrole-2,5-dicarboxylic acid.
Reduction: 1-(Propan-2-yl)-1H-pyrrole-2,5-dimethanol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
1-(Propan-2-yl)-1H-pyrrole-2,5-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Propan-2-yl)-1H-pyrrole-2,5-dicarbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
1-(Propan-2-yl)-1H-pyrrole-2-carbaldehyde: Similar structure but with only one aldehyde group.
1-(Propan-2-yl)-1H-pyrrole-3,4-dicarbaldehyde: Similar structure but with aldehyde groups at different positions.
1-(Propan-2-yl)-1H-pyrrole-2,5-dimethanol: Reduced form of the dicarbaldehyde compound.
Uniqueness
1-(Propan-2-yl)-1H-pyrrole-2,5-dicarbaldehyde is unique due to the presence of two aldehyde groups at specific positions on the pyrrole ring, which can significantly influence its reactivity and biological activity
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-propan-2-ylpyrrole-2,5-dicarbaldehyde |
InChI |
InChI=1S/C9H11NO2/c1-7(2)10-8(5-11)3-4-9(10)6-12/h3-7H,1-2H3 |
InChI Key |
YTVRLZPLZVZTBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=C1C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


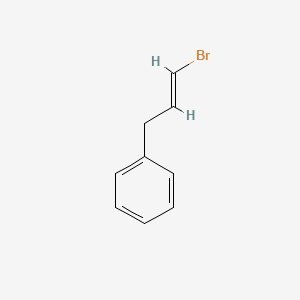
![1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol](/img/structure/B15261758.png)
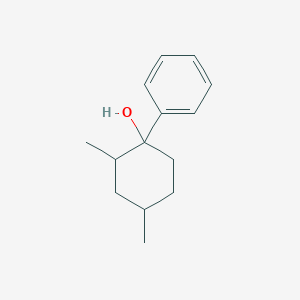
![2-[2-(Difluoromethyl)-1,3-thiazol-5-yl]benzaldehyde](/img/structure/B15261767.png)
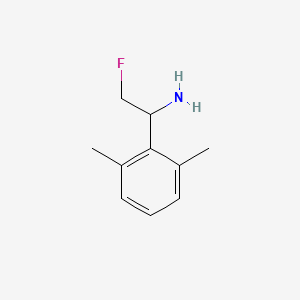
![6-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B15261784.png)

![1-Methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1H-pyrazole](/img/structure/B15261797.png)
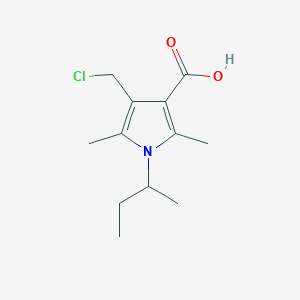
![Methyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B15261822.png)
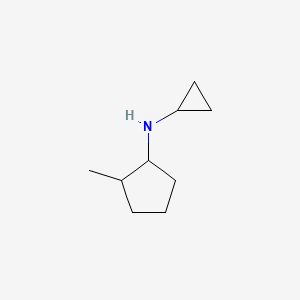
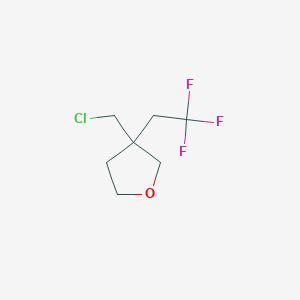
![2,5-Difluoro-1H,1AH,6H,6AH-cyclopropa[A]indene-1-carboxylic acid](/img/structure/B15261852.png)
![3-Methyl-1-[(piperidin-2-yl)methyl]urea](/img/structure/B15261859.png)
